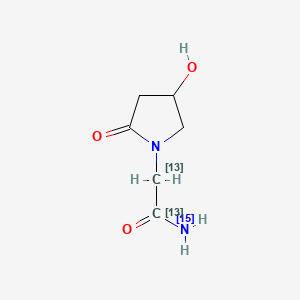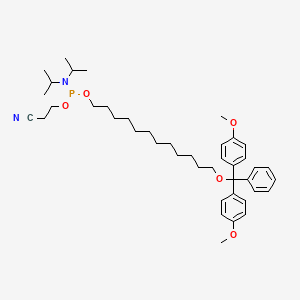![molecular formula C13H16O4 B584052 4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester CAS No. 112805-58-0](/img/structure/B584052.png)
4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester is an organic compound with the molecular formula C13H16O4. It is characterized by the presence of an oxirane (epoxide) ring and a benzene ring, making it a versatile compound in organic synthesis and various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester typically involves the following steps:
Epoxidation: The starting material, a suitable allyl benzene derivative, undergoes epoxidation to introduce the oxirane ring. This can be achieved using peracids such as m-chloroperoxybenzoic acid (mCPBA) under mild conditions.
Esterification: The resulting epoxide is then subjected to esterification with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.
化学反応の分析
Types of Reactions
4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the ester group or the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: The major products are the corresponding ring-opened derivatives.
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction typically results in the formation of alcohols or alkanes.
科学的研究の応用
4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester finds applications in various fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of polymers and resins with specific properties.
作用機序
The mechanism of action of 4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester involves its reactivity towards nucleophiles due to the strained oxirane ring. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and result in specific physiological effects.
類似化合物との比較
Similar Compounds
- 4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester
- 4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Ethyl Ester
- 4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid
Uniqueness
4-[(2S)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester is unique due to its specific stereochemistry (2S configuration) and the presence of a methyl ester group. This configuration can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs.
特性
IUPAC Name |
methyl 3-[4-[[(2S)-oxiran-2-yl]methoxy]phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCUIFGTTIEBLT-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=C(C=C1)OCC2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC1=CC=C(C=C1)OC[C@@H]2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![L-[4-13C]sorbose](/img/structure/B583972.png)

![L-[5-13C]Sorbose](/img/structure/B583974.png)
![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)







